Di-tert-butyl piperazine-1,4-dicarboxylate
Overview
Description
Di-tert-butyl piperazine-1,4-dicarboxylate: is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is commonly used as a protecting group in organic synthesis, particularly in the preparation of piperazine derivatives . The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm these predictions.
Action Environment
It is recommended that the compound be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl piperazine-1,4-dicarboxylate can be synthesized through the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield piperazine-1,4-dicarboxylic acid.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to hydrolyze the compound.
Basic Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases for hydrolysis.
Major Products Formed:
Piperazine-1,4-dicarboxylic acid: This is the primary product formed from the hydrolysis of this compound.
Scientific Research Applications
Chemistry: Di-tert-butyl piperazine-1,4-dicarboxylate is widely used as a protecting group in the synthesis of piperazine derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its stability and ease of removal make it an ideal protecting group in medicinal chemistry .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and polymers. Its role as a protecting group helps in the selective modification of complex molecules .
Comparison with Similar Compounds
- 1,4-Bis(tert-butoxycarbonyl)piperazine
- 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate
- 1,4-Piperazinedicarboxylic acid, bis(1,1-dimethylethyl) ester
Uniqueness: Di-tert-butyl piperazine-1,4-dicarboxylate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in synthetic chemistry, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
ditert-butyl piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-7-9-16(10-8-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXEBCFDJQGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337995 | |
Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76535-75-6 | |
Record name | 1,4-Bis(1,1-dimethylethyl) 1,4-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76535-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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